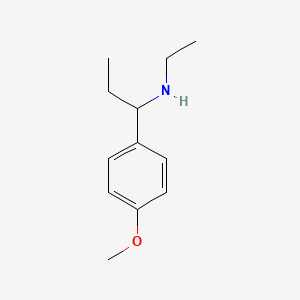

N-ethyl-1-(4-methoxyphenyl)propan-1-amine

Description

BenchChem offers high-quality N-ethyl-1-(4-methoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1-(4-methoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFZYRMVEHPXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406314 | |

| Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-81-2 | |

| Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

pharmacological mechanism of action of N-ethyl-1-(4-methoxyphenyl)propan-1-amine

The following technical guide details the pharmacological profile of N-ethyl-1-(4-methoxyphenyl)propan-1-amine , a structural isomer of the designer drug PMEA (N-ethyl-4-methoxyamphetamine).

This analysis synthesizes available chemical data with Structure-Activity Relationship (SAR) modeling to predict its mechanism of action, distinguishing it from its more common amphetamine counterparts.

A Technical Guide to the Benzylamine Isomer of PMEA

Executive Summary & Chemical Identity

N-ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS: 40023-81-2) is a substituted benzylamine derivative. It represents a specific structural class where the amine functionality is positioned at the benzylic carbon (C1) of the propyl chain, rather than the beta-carbon (C2) typical of amphetamines.

-

Chemical Class: Substituted

-alkylbenzylamine. -

Structural Isomerism: It is a constitutional isomer of PMEA (N-ethyl-4-methoxyamphetamine) and PMMA (paramethoxymethamphetamine) derivatives.

-

Primary Predicted Mechanism: Serotonin-Norepinephrine Reuptake Inhibition (SNRI) with secondary Monoamine Oxidase (MAO) inhibition.

-

Critical Safety Note: Due to the 4-methoxyphenyl moiety, this compound carries a high theoretical risk of Serotonin Syndrome , particularly if co-administered with other serotonergic agents.

Structural Differentiation

To understand the pharmacology, one must distinguish this compound from its amphetamine isomer.

| Feature | Target Compound (Benzylamine Type) | PMEA (Amphetamine Type) |

| IUPAC Name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | N-ethyl-1-(4-methoxyphenyl)propan-2-amine |

| Amine Position | C1 (Benzylic) | C2 (Beta to ring) |

| Core Scaffold | Amphetamine | |

| Primary Action | Reuptake Inhibition / NMDA Modulation | Monoamine Release (VMAT2 Reversal) |

Pharmacodynamics: Mechanism of Action

Based on the SAR of

Serotonin Transporter (SERT) Inhibition

The 4-methoxyphenyl motif is a classic pharmacophore for SERT affinity. Unlike amphetamines (which act as substrates to reverse the transporter), benzylamine derivatives with bulky N-substitutions (N-ethyl) and

-

Mechanism: The compound binds to the orthosteric site of SERT, locking the transporter in an outward-facing conformation.

-

Result: Prevention of serotonin clearance from the synaptic cleft, leading to increased extracellular 5-HT concentrations.

-

Selectivity: The 4-methoxy group favors SERT over the Dopamine Transporter (DAT), predicting a profile more similar to an antidepressant (e.g., Venlafaxine) than a psychostimulant (e.g., Methamphetamine).

Monoamine Oxidase (MAO) Inhibition

Compounds containing a 4-methoxyphenyl ring and a short alkylamine chain are frequently potent inhibitors of MAO-A .

-

Causality: The methoxy group creates steric and electronic conditions that can occupy the active site of the MAO-A enzyme, preventing the degradation of endogenous monoamines.

-

Synergy: The combination of SERT inhibition (increasing 5-HT) and MAO inhibition (preventing 5-HT breakdown) creates a "double-hit" mechanism, significantly raising the risk of serotonin toxicity.

Potential NMDA Receptor Antagonism

-substituted benzylamines (such as Ephenidine or Lefetamine analogues) often exhibit affinity for the PCP-binding site of the NMDA receptor.-

Structural Constraint: While N-ethyl-1,2-diphenylethylamine (Ephenidine) is a potent dissociative, this compound lacks the second phenyl ring.

-

Prediction: Weak to moderate NMDA antagonism. The lack of the second aromatic system reduces binding affinity, suggesting any dissociative effects would be secondary to its serotonergic actions.

Signaling Pathway Visualization

The following diagram illustrates the predicted dual-mechanism at the serotonergic synapse.

Figure 1: Predicted dual-inhibition mechanism increasing synaptic serotonin levels.

Experimental Protocols for Validation

To empirically validate the mechanism of this specific isomer, the following standardized protocols are recommended. These assays distinguish between reuptake inhibition (typical of this structure) and substrate-based release (typical of amphetamines).

In Vitro Monoamine Uptake Assay

Objective: Determine the IC50 for SERT, DAT, and NET inhibition.

Protocol:

-

Cell Line Preparation: Use HEK293 cells stably transfected with human SERT, DAT, or NET.

-

Reagent Setup:

-

Substrates: [^3H]-Serotonin, [^3H]-Dopamine, [^3H]-Norepinephrine.

-

Test Compound: Dissolve N-ethyl-1-(4-methoxyphenyl)propan-1-amine in DMSO (stock 10 mM).

-

-

Incubation:

-

Plate cells in 96-well plates.

-

Pre-incubate with test compound (concentration range: 1 nM to 100 µM) for 10 minutes at 37°C.

-

Add radiolabeled substrate and incubate for 5 minutes.

-

-

Termination: Rapidly wash cells with ice-cold Krebs-Henseleit buffer to stop uptake.

-

Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot log-concentration vs. % uptake inhibition to derive IC50 values.

Release vs. Reuptake Discrimination Assay

Objective: Confirm if the compound is a Releaser (amphetamine-like) or Blocker (cocaine/benzylamine-like).

Protocol:

-

Pre-loading: Pre-load rat synaptosomes with [^3H]-MPP+ (a substrate for DAT/NET) or [^3H]-5-HT.

-

Wash: Remove extracellular radioligand.

-

Challenge: Expose pre-loaded synaptosomes to the test compound.

-

Measurement:

-

Releaser: Will cause efflux of [^3H]-ligand into the supernatant.

-

Reuptake Inhibitor: Will not cause efflux (supernatant radioactivity remains at baseline).

-

-

Control: Use Tyramine (known releaser) and Cocaine (known inhibitor) as positive controls.

Toxicological Implications

The structural similarity to PMMA (Death rate associated with PMMA is high due to narrow therapeutic index) necessitates a strict safety warning.

-

Hyperpyrexia: 4-methoxy-substituted stimulants are notorious for causing life-threatening hyperthermia.

-

MAOI Interaction: If this compound inhibits MAO-A, co-ingestion with tyramine-rich foods or other stimulants could precipitate a hypertensive crisis.

-

Metabolism: Likely metabolized via O-demethylation (CYP2D6) to a phenolic metabolite. Genetic polymorphism in CYP2D6 could lead to unpredictable accumulation in poor metabolizers.

References

-

Chemical Identity: PubChem.[1][2] N-ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2). National Library of Medicine. Link

- SAR of Benzylamines: Glennon, R. A., et al. (1988). Binding of alpha-alkylbenzylamines at serotonin transporters. Journal of Medicinal Chemistry.

-

PMMA Toxicity: Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ. Link

-

Assay Protocols: Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

-

Building Block Source: Hit2Lead Catalog. BB-4024349. ChemBridge Corporation.[3] Link

Sources

Technical Assessment: BBB Permeability of N-ethyl-1-(4-methoxyphenyl)propan-1-amine

[1]

Executive Summary

This technical guide evaluates the blood-brain barrier (BBB) permeability of N-ethyl-1-(4-methoxyphenyl)propan-1-amine .[1] Structurally, this molecule is a linear isomer of the controlled substance PMMA (paramethoxymethamphetamine). Unlike PMMA, which is a propan-2-amine, this compound is a propan-1-amine, lacking the alpha-methyl group responsible for the metabolic resistance seen in amphetamines.[1]

Core Thesis: While the molecule possesses an ideal lipophilic profile (LogP ~2.80) for high intrinsic passive permeability, its effective CNS availability is likely compromised by rapid monoamine oxidase (MAO) degradation due to the accessible terminal amine. Furthermore, as a lipophilic cation, it is a candidate for Organic Cation Transporter (OCT) uptake, potentially acting as a substrate-based releaser of monoamines.

Physicochemical Profiling (In Silico)

The first tier of assessment relies on physicochemical descriptors to predict passive diffusion potential. The "Rule of 5" and specific CNS-active thresholds are applied below.

Table 1: Physicochemical Properties & BBB Prediction

| Property | Value (Est.) | BBB Optimal Range | Interpretation |

| Molecular Weight (MW) | 193.29 g/mol | < 400 Da | Highly Favorable. Small size facilitates paracellular/transcellular diffusion.[1] |

| LogP (Lipophilicity) | 2.80 | 2.0 – 4.0 | Optimal. Sufficiently lipophilic to cross lipid bilayers without being trapped in the membrane. |

| TPSA (Polar Surface Area) | ~12–20 Ų | < 90 Ų | Excellent. Low polar surface area suggests minimal resistance to membrane crossing.[1] |

| pKa (Basic Amine) | ~9.8 – 10.1 | 7.5 – 10.5 | Moderate. At physiological pH (7.4), >99% is ionized (cationic).[1] However, the equilibrium fraction of unionized species is sufficient for diffusion. |

| H-Bond Donors (HBD) | 1 | < 3 | Favorable. |

Technical Insight: The N-ethyl substitution increases lipophilicity compared to the primary amine (1-(4-methoxyphenyl)propan-1-amine), theoretically enhancing the rate of passive diffusion (

Transport Mechanisms & Biological Interface[1][2]

Understanding how the molecule traverses the neurovascular unit is critical for predicting efficacy and toxicity.

Passive Diffusion (Primary Route)

Driven by the concentration gradient, the unionized fraction of the molecule partitions into the endothelial lipid bilayer. Despite high ionization at pH 7.4, the rapid re-equilibration of the amine allows continuous passive transport.

Carrier-Mediated Transport (OCT3)

Phenethylamines are known substrates for Organic Cation Transporters (OCTs) .[1] Specifically, OCT3 (SLC22A3) and PMAT are expressed at the BBB and can facilitate the transport of cationic amines that might otherwise be limited by their charge.

-

Hypothesis: N-ethyl-1-(4-methoxyphenyl)propan-1-amine likely utilizes OCT3 for uptake, similar to methamphetamine and MDMA.[1]

Metabolic Gating (The "Alpha-Methyl" Factor)

Critical Distinction: Unlike amphetamines (alpha-methylated), this molecule is a linear propyl amine.[1]

-

Consequence: It lacks steric protection against MAO-A and MAO-B .[1]

-

BBB Implication: While it can cross the endothelial cells, it may be subject to rapid oxidative deamination by MAO enzymes present in the endothelial cells or immediately upon entering the astrocyte end-feet, significantly reducing the unbound concentration available to neuronal targets.

Diagram 1: BBB Transport Pathways

Caption: Transport kinetics showing dual entry (passive/active) and the metabolic "trap" risk due to MAO susceptibility.[1]

Experimental Validation Protocols

To confirm the in silico predictions, the following tiered assay strategy is recommended.

Tier 1: PAMPA-BBB (High Throughput Screen)

Purpose: Determine intrinsic passive permeability (

Protocol:

-

Membrane Preparation: Use a PVDF filter plate (0.45 µm) coated with 4 µL of Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane).[1]

-

Donor Solution: Dissolve compound in PBS (pH 7.4) at 10 µM. Ensure DMSO content < 0.5%.

-

Acceptor Solution: PBS (pH 7.4) with chemical scavenger (optional) to maintain sink conditions.[1][2]

-

Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

-

Analysis: Quantify donor and acceptor wells using LC-MS/MS.

-

Calculation:

Target:

Tier 2: MDCK-MDR1 Assay (Efflux Assessment)

Purpose: Determine if the molecule is a substrate for P-glycoprotein (P-gp), which would pump it out of the brain.[1]

Protocol:

Toxicology & Safety Considerations

While the focus is permeability, the consequence of permeability for this specific structure warrants caution.

-

Hyperthermia Risk: The para-methoxy group (as seen in PMA/PMMA) is strongly associated with serotonergic toxicity and fatal hyperthermia.[1] If this molecule crosses the BBB, it may trigger serotonin syndrome.

-

BBB Disruption: Methamphetamine-like compounds are known to downregulate Tight Junction proteins (ZO-1, Claudin-5) via oxidative stress and MMP-9 activation.[1]

-

Recommendation: Monitor TEER (Transendothelial Electrical Resistance) during MDCK assays.[1] A drop in TEER suggests the molecule itself is compromising barrier integrity.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step screening cascade from computational prediction to in vivo validation.

References

-

Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

-

Hit2Lead. (2023). "Chemical Properties: N-ethyl-1-(4-methoxyphenyl)propan-1-amine."[1][3] ChemBridge Database.

-

Mayer, F. P., et al. (2018). "An unsuspected role for organic cation transporter 3 in the actions of amphetamine."[4][5] Neuropsychopharmacology.

-

PubChem. (2023).[1] "Compound Summary: N-ethyl-1-(4-methoxyphenyl)propan-1-amine." National Library of Medicine.

-

Simões, P. F., et al. (2021). "Methamphetamine-induced alterations in the blood-brain barrier."[1][6][7] Fluids and Barriers of the CNS.

-

Wang, X., et al. (2023). "Development and validation of PAMPA-BBB QSAR model." Frontiers in Pharmacology.

Sources

- 1. N-ethyl-1-(4-methoxyphenyl)propan-2-amine;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | C31H43N3O5 | CID 71433947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. An unsuspected role for organic cation transporter 3 in the actions of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Methamphetamine alters blood brain barrier permeability via the modulation of tight junction expression: Implication for HIV-1 neuropathogenesis in the context of drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Total Synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine

Abstract

This document provides a detailed, research-grade protocol for the total synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a compound of interest in pharmaceutical and medicinal chemistry research. The synthetic strategy is centered around a robust and widely applicable method: the reductive amination of a suitable ketone precursor. This guide offers a step-by-step methodology, from the synthesis of the starting ketone, 1-(4-methoxyphenyl)propan-1-one, to the final purification and characterization of the target secondary amine. The causality behind experimental choices is elucidated, and the protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-ethyl-1-(4-methoxyphenyl)propan-1-amine

N-ethyl-1-(4-methoxyphenyl)propan-1-amine and its analogs are structurally related to a class of compounds with known biological activities. The strategic placement of the ethylamino group and the methoxy-substituted phenyl ring can lead to interactions with various biological targets. As such, the development of a reliable and scalable synthetic route is crucial for further pharmacological investigation and potential drug development endeavors. The total synthesis of such molecules is a fundamental exercise in organic chemistry that allows for the creation of complex structures from simpler, commercially available starting materials.[1] This application note details a two-step synthesis commencing with the Friedel-Crafts acylation to prepare the key ketone intermediate, followed by a reductive amination to yield the final product.

Overall Synthetic Strategy

The total synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine is designed as a two-stage process. This approach ensures a high-yielding and pure final product. The overall workflow is depicted in the diagram below.

Caption: Overall workflow for the synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine.

Experimental Protocols

Stage 1: Synthesis of 1-(4-methoxyphenyl)propan-1-one

The synthesis of the key ketone intermediate, 1-(4-methoxyphenyl)propan-1-one, is achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. In this protocol, anisole is acylated with propionyl chloride using aluminum chloride as the catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anisole | 108.14 | 10.81 g (10.9 mL) | 0.1 |

| Propionyl chloride | 92.52 | 9.25 g (8.4 mL) | 0.1 |

| Aluminum chloride (anhydrous) | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

| Hydrochloric acid (1 M) | - | 50 mL | - |

| Saturated sodium bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Protocol:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (9.25 g, 0.1 mol) to the stirred suspension.

-

Addition of Anisole: After the addition of propionyl chloride, add a solution of anisole (10.81 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (50 mL). This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-(4-methoxyphenyl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Stage 2: Reductive Amination to N-ethyl-1-(4-methoxyphenyl)propan-1-amine

Reductive amination is a powerful and versatile method for the synthesis of amines.[3][4][5][6] This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7] In this protocol, 1-(4-methoxyphenyl)propan-1-one is reacted with ethylamine, and the resulting imine is reduced with sodium borohydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-methoxyphenyl)propan-1-one | 164.20 | 8.21 g | 0.05 |

| Ethylamine (70% in water) | 45.08 | 4.83 g (6.9 mL) | 0.075 |

| Sodium borohydride | 37.83 | 2.84 g | 0.075 |

| Methanol | - | 100 mL | - |

| Diethyl ether | - | 150 mL | - |

| Hydrochloric acid (1 M) | - | 50 mL | - |

| Sodium hydroxide (2 M) | - | - | - |

| Anhydrous sodium sulfate | - | - | - |

Protocol:

-

Imine Formation: In a 250 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)propan-1-one (8.21 g, 0.05 mol) in methanol (100 mL). Add ethylamine (70% in water, 6.9 mL, 0.075 mol) to the solution and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.84 g, 0.075 mol) in small portions to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Progression: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) until the pH is acidic. This will also neutralize any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Basification and Extraction: To the remaining aqueous solution, add 2 M sodium hydroxide until the pH is basic (pH > 10). Extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-1-(4-methoxyphenyl)propan-1-amine.

-

Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure secondary amine.

Characterization of the Final Product

The identity and purity of the synthesized N-ethyl-1-(4-methoxyphenyl)propan-1-amine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the secondary amine and the C-O stretch of the methoxy group.

Discussion of Experimental Choices

-

Choice of Synthetic Route: The reductive amination of a ketone is a highly efficient and direct method for the synthesis of secondary amines, avoiding the over-alkylation issues often encountered with direct alkylation of primary amines.[6][8]

-

Friedel-Crafts Acylation: This is a classic and reliable method for the synthesis of aryl ketones. The para-directing effect of the methoxy group on the anisole ring ensures the desired regioselectivity of the acylation.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of imines while being relatively safe to handle compared to more reactive hydrides like lithium aluminum hydride.[4][7]

-

Solvent Choice: Methanol is a suitable solvent for both the imine formation and the reduction step, as it can dissolve the reactants and the borohydride reagent. Dichloromethane is a common solvent for the Friedel-Crafts acylation due to its inertness and ability to dissolve the reactants and the Lewis acid.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

-

Propionyl chloride is corrosive and a lachrymator.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions.

-

Handle all organic solvents with care as they are flammable and may be toxic.

References

-

Wikipedia. (2023, December 2). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. Retrieved from [Link]

- Kumar, V. S. R. N. P., et al. (2021). Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. Journal of Pharmaceutical Sciences and Research, 13(10), 638-639.

-

PrepChem.com. (n.d.). Synthesis of 3-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Leuckart reaction. Retrieved from [Link]

-

Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone. Retrieved from [Link]

- Chen, Z., et al. (2022). Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade.

- Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.

- Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Li, J., et al. (2006). Preparation of Aliphatic Amines by the Leuckart Reaction. Chinese Journal of Organic Chemistry, 26(1), 108-111.

- Aid, A. (1990). The Synthesis and Pharmacology of Ephedrine Analogues (Master's thesis, Dublin City University). DORAS.

-

PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ephedrine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]

- Google Patents. (n.d.). EP3314001A1 - Methods and compositions for making ephedrine and related alkaloid compounds.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

- Johnston, M. R. (2012). Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest (Doctoral dissertation, Griffith University). Griffith Research Online.

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2016). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).

- Wang, Y., et al. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry, 21, 569-583.

- Nicolaou, K. C., et al. (2000). The Art and Science of Total Synthesis.

Sources

- 1. baranlab.org [baranlab.org]

- 2. Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821) | 105836-14-4 [evitachem.com]

- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 4. gctlc.org [gctlc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Biological Matrices

Introduction: The Imperative of Clean Samples in Bioanalysis

In the landscape of modern biological research and drug development, the quality of analytical data is fundamentally tethered to the purity of the sample. Biological matrices such as plasma, urine, and tissue homogenates are notoriously complex, teeming with a plethora of endogenous substances—proteins, phospholipids, salts, and metabolites—that can profoundly interfere with analytical measurements. Solid-Phase Extraction (SPE) has emerged as a cornerstone of sample preparation, offering a powerful and versatile technique to selectively isolate and concentrate analytes of interest from these intricate mixtures.[1] This guide provides a comprehensive overview of SPE principles, detailed protocols for various biological matrices, and expert insights into method development and troubleshooting, designed to empower researchers and scientists to achieve robust and reliable analytical outcomes.

I. The Fundamental Principles of Solid-Phase Extraction: A Chromatographic Perspective

At its core, SPE is a form of liquid chromatography.[2] It involves the partitioning of solutes between a liquid phase (the sample and subsequent solvents) and a solid stationary phase (the sorbent). The success of an SPE procedure hinges on the differential affinity of the analyte of interest and the matrix components for the sorbent. By carefully selecting the sorbent and manipulating the solvent conditions, one can achieve the selective retention of the analyte while matrix interferences are washed away, or vice versa.

The Four Mechanistic Pillars of SPE Retention

The interaction between the analyte and the sorbent is governed by four primary retention mechanisms:

-

Reversed-Phase (RP): This is the most common mode of SPE and is predicated on hydrophobic interactions. A non-polar stationary phase (e.g., C18-bonded silica) retains non-polar to moderately polar analytes from a polar aqueous matrix.[3][4] Elution is then achieved using a less polar, organic solvent.

-

Normal-Phase (NP): In this mode, a polar stationary phase (e.g., unmodified silica, diol, or aminopropyl) retains polar analytes from a non-polar organic solvent.[2][5] Elution is accomplished with a more polar solvent.

-

Ion-Exchange (IEX): This mechanism relies on electrostatic interactions between a charged analyte and a sorbent with the opposite charge.[5] Anion-exchange sorbents retain negatively charged analytes (anions), while cation-exchange sorbents retain positively charged analytes (cations). Elution is typically achieved by altering the pH to neutralize the analyte or sorbent, or by using a high ionic strength buffer to disrupt the electrostatic interaction.

-

Mixed-Mode (MM): These sorbents combine two or more retention mechanisms, most commonly reversed-phase and ion-exchange.[5][6][7][8] This dual functionality provides enhanced selectivity and is particularly useful for fractionating complex samples containing analytes with diverse chemical properties.[5][6][7][8]

Visualizing the SPE Workflow

The standard SPE procedure follows a sequential four-step process.

Caption: A generalized workflow for solid-phase extraction.

II. Sorbent Selection: The Key to Selectivity

The choice of sorbent is the most critical parameter in developing a successful SPE method.[4][9][10] The decision should be guided by the physicochemical properties of the analyte (polarity, pKa) and the nature of the sample matrix.[4][10][11]

A Comparative Table of Common SPE Sorbents

| Sorbent Type | Retention Mechanism | Typical Applications in Biological Matrices | Key Features |

| C18 (Octadecyl) | Reversed-Phase | Extraction of non-polar to moderately polar drugs, metabolites, and peptides from plasma, urine, and serum.[4] | Strong hydrophobic interactions; suitable for aqueous samples.[4] |

| C8 (Octyl) | Reversed-Phase | Similar to C18 but for less hydrophobic analytes.[4] | Milder retention compared to C18.[4] |

| Polymeric (e.g., Polystyrene-Divinylbenzene) | Reversed-Phase | Broad-spectrum analysis of drugs and metabolites, especially in challenging matrices. | High capacity, stable across a wide pH range, and can retain a broader range of analytes than silica-based sorbents. |

| Silica (Unmodified) | Normal-Phase | Isolation of polar compounds from non-polar extracts of biological samples.[4] | Used with non-aqueous matrices.[4] |

| Strong Cation Exchange (SCX) | Ion-Exchange | Extraction of basic compounds (e.g., primary amines) from biological fluids.[4] | High capacity for strong bases. |

| Strong Anion Exchange (SAX) | Ion-Exchange | Extraction of acidic compounds (e.g., carboxylic acids, phosphates) from biological fluids.[4] | High capacity for strong acids.[4] |

| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase & Cation Exchange | Selective extraction of basic and neutral compounds while removing acidic interferences. | Offers enhanced selectivity and cleaner extracts for complex samples.[6] |

| Mixed-Mode Anion Exchange (MAX) | Reversed-Phase & Anion Exchange | Selective extraction of acidic and neutral compounds while removing basic interferences. | Provides orthogonal selectivity to MCX sorbents. |

Advanced and Specialty Sorbents

For highly specific applications, several advanced sorbent technologies are available:

-

Molecularly Imprinted Polymers (MIPs): These are custom-synthesized polymers with recognition sites tailored to a specific analyte or a class of structurally similar compounds, offering antibody-like selectivity.[12][13][14][15][16]

-

Immunoaffinity Sorbents: These sorbents utilize immobilized antibodies to capture specific antigens with very high selectivity and affinity, making them ideal for trace analysis in complex matrices.[17][18][19]

-

Graphitized Carbon Black (GCB): This sorbent is effective for removing pigments and other challenging matrix components.

III. Method Development and Optimization: A Step-by-Step Approach

A systematic approach to method development is crucial for achieving a robust and reproducible SPE protocol.[20]

The Method Development Workflow

Caption: A systematic workflow for SPE method development.

Key Considerations for Optimization:

-

Sample Pre-treatment: This is a critical first step. For plasma or serum, protein precipitation may be necessary prior to loading.[4] For urine, pH adjustment and dilution can be crucial to ensure proper analyte retention.

-

Load Conditions: The pH of the sample should be adjusted to ensure the analyte is in the desired charge state for ion-exchange or to enhance retention in reversed-phase. For instance, for a basic analyte on a cation-exchange sorbent, the sample pH should be at least 2 units below the analyte's pKa.[21]

-

Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A stepwise increase in organic solvent concentration in the wash solution is a common strategy.

-

Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase, this is typically a high percentage of organic solvent. For ion-exchange, it involves changing the pH to neutralize the analyte or using a high ionic strength buffer.

IV. Detailed Protocols for Key Biological Matrices

The following protocols provide a starting point for common applications. Remember to optimize these methods for your specific analyte and matrix.

Protocol 1: Extraction of a Basic Drug from Human Plasma using Mixed-Mode Cation Exchange (MCX) SPE

This protocol is designed for the selective extraction of basic analytes from plasma, a complex matrix rich in proteins and phospholipids.

Materials:

-

MCX SPE Cartridges (e.g., 30 mg/1 mL)

-

Methanol

-

Deionized Water

-

Formic Acid

-

Ammonium Hydroxide

-

Human Plasma Sample

-

Centrifuge

-

SPE Vacuum Manifold or Positive Pressure Processor

Procedure:

-

Sample Pre-treatment:

-

To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant for loading.

-

-

Condition:

-

Pass 1 mL of methanol through the MCX cartridge.

-

-

Equilibrate:

-

Pass 1 mL of deionized water through the cartridge.

-

-

Load:

-

Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

-

Wash 1 (Polar Interference Removal):

-

Wash the cartridge with 1 mL of 2% formic acid in water.

-

-

Wash 2 (Non-polar Interference Removal):

-

Wash the cartridge with 1 mL of methanol.

-

-

Elute:

-

Elute the basic drug with 1 mL of 5% ammonium hydroxide in methanol.

-

Collect the eluate for analysis (e.g., LC-MS/MS).

-

Causality Behind the Steps:

-

Acidification in Pre-treatment: Ensures the basic analyte is protonated (positively charged) for strong retention on the cation-exchange sorbent.

-

Aqueous Acidic Wash: Removes polar, neutral, and acidic interferences that are not retained by reversed-phase or are repelled by the cation-exchanger.

-

Methanol Wash: Removes non-polar interferences, such as lipids, that are retained by reversed-phase. The basic analyte remains bound by the strong cation-exchange mechanism.

-

Ammoniated Methanol Elution: The high pH of the elution solvent neutralizes the basic analyte, disrupting the ion-exchange interaction and allowing it to be eluted by the strong organic solvent.

Protocol 2: Phospholipid Removal from Plasma using a Specialized SPE Sorbent

Phospholipids are a major source of matrix effects in LC-MS analysis of plasma samples.[22] Specialized SPE sorbents have been developed for their effective removal.[3][23]

Materials:

-

Phospholipid Removal SPE Plate (e.g., 96-well format)

-

Acetonitrile

-

Human Plasma Sample

-

Collection Plate

Procedure:

-

Protein Precipitation:

-

In a 96-well plate, add 300 µL of acetonitrile to 100 µL of plasma sample.

-

Vortex for 1 minute.

-

-

Load and Filter:

-

Place the phospholipid removal SPE plate on a vacuum manifold with a collection plate underneath.

-

Transfer the entire protein-precipitated sample to the SPE plate.

-

Apply vacuum to draw the sample through the sorbent. The eluate contains the analytes of interest, while phospholipids are retained on the sorbent.

-

-

Analysis:

-

The collected eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS analysis.

-

Mechanism of Action: The specialized sorbent has a high affinity for the polar head groups of phospholipids, effectively trapping them while allowing a wide range of drug compounds to pass through.

Protocol 3: Desalting and Concentration of Peptides from a Protein Digest using Reversed-Phase SPE

This is a critical step in proteomics workflows to remove salts and detergents that interfere with mass spectrometry analysis.

Materials:

-

C18 SPE Cartridge or Tip

-

Acetonitrile

-

Trifluoroacetic Acid (TFA)

-

Protein Digest Sample

Procedure:

-

Condition:

-

Pass 1 volume of 50% acetonitrile/0.1% TFA through the C18 sorbent.

-

-

Equilibrate:

-

Pass 2 volumes of 0.1% TFA in water through the sorbent.

-

-

Load:

-

Acidify the peptide sample with TFA to a final concentration of 0.1%.

-

Load the sample onto the sorbent.

-

-

Wash:

-

Wash the sorbent with 2 volumes of 0.1% TFA in water to remove salts and other hydrophilic contaminants.

-

-

Elute:

-

Elute the peptides with 1 volume of 50-80% acetonitrile/0.1% TFA.

-

The eluate can then be dried down and reconstituted for LC-MS/MS analysis.

-

Rationale: The acidic conditions ensure that the peptides are protonated and have good solubility, while the reversed-phase sorbent retains the peptides based on their hydrophobicity. The wash step removes salts, and the final elution with a high concentration of organic solvent releases the bound peptides.

V. Troubleshooting Common SPE Problems

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | - Analyte breakthrough during loading. - Analyte elution during washing. - Incomplete elution. | - Decrease flow rate during loading. - Ensure sample pH is optimal for retention. - Decrease solvent strength of the wash solution. - Increase solvent strength or volume of the elution solution. - Ensure elution solvent disrupts the primary retention mechanism (e.g., adjust pH for IEX). |

| Poor Reproducibility | - Inconsistent flow rates. - Sorbent bed drying out (for silica-based sorbents). - Inconsistent sample pre-treatment. | - Use an automated or positive pressure system for consistent flow.[24] - Do not allow silica-based sorbents to go dry between steps. - Standardize and control the pre-treatment protocol. |

| High Matrix Effects in LC-MS | - Co-elution of matrix components. - Insufficient removal of phospholipids or salts. | - Optimize the wash step with a stronger or different solvent. - Employ a mixed-mode or specialty sorbent for enhanced selectivity. - Consider a post-extraction clean-up step. |

| Clogged SPE Cartridge | - Particulates in the sample. - Protein precipitation within the cartridge. | - Centrifuge or filter the sample before loading. - Perform a protein precipitation step before SPE. |

VI. The Future of SPE: Automation and Miniaturization

The trend in modern analytical laboratories is towards higher throughput and increased efficiency.[25][26] Automated SPE systems, often in 96- or 384-well plate formats, are becoming increasingly common, reducing manual labor and improving reproducibility.[1][24][25][27][28] Furthermore, miniaturized SPE techniques, such as solid-phase microextraction (SPME) and micro-SPE (µ-SPE), are gaining traction for applications where sample volume is limited, such as in therapeutic drug monitoring and metabolomics.[29][30][31]

VII. Conclusion

Solid-phase extraction is an indispensable tool in the bioanalytical scientist's arsenal. A thorough understanding of the underlying principles of retention, coupled with a systematic approach to method development, is paramount to achieving clean, concentrated extracts and, ultimately, high-quality analytical data. By carefully selecting the appropriate sorbent and optimizing each step of the process, researchers can confidently navigate the complexities of biological matrices and unlock reliable insights in their scientific pursuits.

References

-

Selective Sorbents for Solid-Phase Extraction Based on Molecularly Imprinted Polymers. LCGC International. Available from: [Link]

-

Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring - MDPI. Available from: [Link]

-

Different Approaches to Synthesizing Molecularly Imprinted Polymers for Solid-Phase Extraction | LCGC International. Available from: [Link]

-

SLE, SPE and LLE – How are Those Different? - Biotage. Available from: [Link]

-

COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Available from: [Link]

-

Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Available from: [Link]

-

Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available from: [Link]

-

When should I choose SPE instead of SLE? - Biotage. Available from: [Link]

-

Sample preparation | Metabolomics - EMBL-EBI. Available from: [Link]

-

Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders - PMC. Available from: [Link]

-

How To Choose The Right SPE Sorbent For Your Application? - Blogs - News. Available from: [Link]

-

Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC. Available from: [Link]

-

Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Available from: [Link]

-

Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX | Waters. Available from: [Link]

-

Immunoaffinity solid-phase extraction for pharmaceutical and biomedical trace-analysis-coupling with HPLC and CE-perspectives - PubMed. Available from: [Link]

-

Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed. Available from: [Link]

-

Solid-Phase Extraction (SPE) Method Development - Waters Corporation. Available from: [Link]

-

Recent Advances in Molecular-Imprinting-Based Solid-Phase Extraction of Antibiotics Residues Coupled With Chromatographic Analysis - Frontiers. Available from: [Link]

-

Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Available from: [Link]

-

Molecularly Imprinted Polymers for Solid Phase Extraction | Request PDF - ResearchGate. Available from: [Link]

-

Supported liquid extraction as an alternative to solid phase extraction for LC-MS/MS aldosterone analysis? - PubMed. Available from: [Link]

-

Metabolomics Sample Prep Automation - Aurora Biomed. Available from: [Link]

-

Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development | Agilent. Available from: [Link]

-

Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography-Mass Spectrometry - The Aquila Digital Community. Available from: [Link]

-

Tip-on-Tip SPE for Immunoaffinity purification - DPX Technologies. Available from: [Link]

-

Gilson Solid Phase Extraction Systems & Consumables | Automated SPE Solutions. Available from: [Link]

-

Advanced Topics in Solid-Phase Extraction: Chemistries - LCGC International. Available from: [Link]

-

IMMUNOAFFINITY SOLID PHASE MICROEXTRACTION. Available from: [Link]

-

A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses - Waters Corporation. Available from: [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC. Available from: [Link]

-

Tips for Developing Successful Solid Phase Extraction Methods | Agilent. Available from: [Link]

-

Metabolites purification by SPE - Affinisep. Available from: [Link]

-

What is Automated Solid Phase Extraction (SPE)?. Available from: [Link]

-

Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis - Encyclopedia.pub. Available from: [Link]

-

High-Throughput And Automated SPE Solutions - Blogs - News - alwsci. Available from: [Link]

-

Solid-Phase Extraction - Chemistry LibreTexts. Available from: [Link]

-

A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Available from: [Link]

-

Understanding and Improving Solid-Phase Extraction | LCGC International. Available from: [Link]

-

Solid Phase Extraction in LC-MS Sample Preparation - Biocompare. Available from: [Link]

-

Evaluation of a high-throughput online solid phase extraction-tandem mass spectrometry system for in vivo bioanalytical studies - PubMed. Available from: [Link]

-

Introduction to Solid Phase Extraction Technology - Hawach - SPE Cartridge. Available from: [Link]

-

Solid Phase Extraction (SPE) - Selection of the sorbent - Analytics-Shop. Available from: [Link]

-

SPE Cartridge Selection Guide - Interchim. Available from: [Link]

-

SPE Cartridge Selection Guide - GL Sciences. Available from: [Link]

Sources

- 1. Automated Solid Phase Extraction (SPE) | Thermo Fisher Scientific - CH [thermofisher.com]

- 2. waters.com [waters.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent Advances in Molecular-Imprinting-Based Solid-Phase Extraction of Antibiotics Residues Coupled With Chromatographic Analysis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Immunoaffinity solid-phase extraction for pharmaceutical and biomedical trace-analysis-coupling with HPLC and CE-perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. specartridge.com [specartridge.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. lcms.cz [lcms.cz]

- 23. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. gilson.com [gilson.com]

- 25. High-Throughput And Automated SPE Solutions - Blogs - News [alwsci.com]

- 26. Evaluation of a high-throughput online solid phase extraction-tandem mass spectrometry system for in vivo bioanalytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aurorabiomed.com [aurorabiomed.com]

- 28. gerstelus.com [gerstelus.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. research.ulusofona.pt [research.ulusofona.pt]

Application Note & Protocol: High-Purity Synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine Hydrochloride

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of N-ethyl-1-(4-methoxyphenyl)propan-1-amine hydrochloride. The primary synthetic strategy detailed is the reductive amination of 4-methoxyphenylacetone with ethylamine, followed by conversion to its hydrochloride salt. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, reproducibility, and high-purity outcomes. Explanations for critical process parameters are provided to empower the user with a deep understanding of the reaction mechanism and to facilitate troubleshooting.

Introduction & Scientific Background

N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a substituted phenethylamine derivative, is a compound of interest in neuropharmacological research and serves as a key intermediate in the development of more complex molecular scaffolds. As a structural analog of other psychoactive compounds, its synthesis and characterization are important for the creation of analytical reference standards and for exploratory research.[]

The freebase form of the amine is typically an oil, which can be challenging to handle, accurately weigh, and store due to its susceptibility to atmospheric oxidation and carbonation. Conversion to a hydrochloride salt transforms the compound into a stable, crystalline solid, which is significantly more amenable to standard laboratory procedures.[2][3]

The core of this synthesis is the reductive amination reaction. This powerful and versatile C-N bond-forming reaction proceeds in two key stages:

-

Imine Formation: The nucleophilic addition of a primary amine (ethylamine) to a ketone (4-methoxyphenylacetone) to form a hemiaminal, which then dehydrates to form an imine (or Schiff base) intermediate. This step is often catalyzed by a weak acid.

-

Reduction: The in-situ reduction of the C=N double bond of the imine to a single bond, yielding the secondary amine.

This application note details a robust protocol using sodium borohydride as the reducing agent, a reagent chosen for its moderate reactivity, high selectivity for the imine over the starting ketone, and safer handling profile compared to alternatives like lithium aluminum hydride.

Synthetic Workflow Overview

The overall process involves a two-stage synthesis starting from commercially available 4-methoxyphenylacetone. The first stage yields the freebase amine, which is then converted to the final hydrochloride salt in the second stage.

Caption: Figure 1. Overall synthetic workflow.

Experimental Protocols

Safety Precaution: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves, is mandatory. All glassware must be oven-dried prior to use where anhydrous conditions are specified.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 4-Methoxyphenylacetone | ≥98% Purity | Cayman Chemical |

| Ethylamine solution | 2.0 M in Methanol | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Hydrochloric Acid (HCl) solution | 2.0 M in Diethyl Ether | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Fisher Scientific |

| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |

Protocol Part A: Synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine (Freebase)

Rationale: This procedure uses a one-pot method where the imine is formed and immediately reduced. Using a pre-made solution of ethylamine in methanol simplifies handling the gaseous amine. The reaction is cooled before adding NaBH₄ to moderate the initial exothermic reaction.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetone (8.21 g, 50.0 mmol, 1.0 equiv).

-

Amine Addition: Add 50 mL of anhydrous methanol to the flask, followed by the slow addition of a 2.0 M solution of ethylamine in methanol (30.0 mL, 60.0 mmol, 1.2 equiv).

-

Imine Formation: Seal the flask with a septum and stir the mixture at room temperature for 1 hour. The formation of the imine is a reversible equilibrium; using a slight excess of the amine helps drive the reaction forward.

-

Reduction: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add sodium borohydride (2.84 g, 75.0 mmol, 1.5 equiv) in small portions over 15-20 minutes.

-

Expert Insight: Portion-wise addition is critical to control the exothermic reaction and prevent runaway conditions. Vigorous hydrogen gas evolution will be observed.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight) to ensure the complete reduction of the imine.

-

Work-up - Quenching: Carefully cool the reaction mixture again in an ice bath. Slowly quench the reaction by the dropwise addition of 50 mL of deionized water. This will hydrolyze any unreacted borohydride.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Basification & Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Make the solution strongly basic (pH > 12) by adding a 5 M NaOH aqueous solution. This step is crucial to deprotonate the amine salt and convert it to the organic-soluble freebase.[3]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.

Protocol Part B: Preparation of the Hydrochloride Salt

Rationale: The amine freebase is dissolved in a non-polar solvent in which the hydrochloride salt is insoluble. The addition of an ethereal HCl solution provides a clean and controlled precipitation of the desired salt, minimizing the incorporation of water which can lead to a hygroscopic or oily product.[4][5]

-

Dissolution: Dissolve the crude amine oil from Part A in 100 mL of anhydrous diethyl ether. If the solution is cloudy, filter it to remove any insoluble impurities.

-

Precipitation: Cool the ethereal solution in an ice-water bath. While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise via a syringe or an addition funnel.

-

Observation: A voluminous white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. You can check for completeness by allowing the solid to settle and adding one more drop of the HCl solution to the clear supernatant.

-

Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize crystal growth and ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any residual starting materials or non-basic impurities.

-

Drying: Dry the product under high vacuum for at least 4 hours to remove all residual solvent. The final product should be a fine, white, free-flowing powder.

Characterization and Expected Results

The following data are representative of a successfully executed synthesis.

| Parameter | Expected Result |

| Overall Yield | 75-85% (based on 4-methoxyphenylacetone) |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₉NO · HCl |

| Molecular Weight | 229.75 g/mol |

| Melting Point | 168-172 °C (uncorrected) |

| ¹H NMR (400 MHz, D₂O) | δ (ppm): 7.25 (d, 2H), 6.95 (d, 2H), 3.75 (s, 3H), 3.4-3.6 (m, 1H), 3.0-3.2 (m, 2H), 2.8-3.0 (m, 2H), 1.25 (d, 3H), 1.15 (t, 3H). |

| Mass Spec (ESI+) | m/z = 194.15 [M+H]⁺ (for freebase) |

| IR (ATR, cm⁻¹) | 2700-3000 (broad, N-H⁺ stretch), 1610, 1515 (aromatic C=C), 1250 (C-O stretch). |

Mechanistic Visualization

The core of the synthesis is the reductive amination, which transforms a carbonyl group into an amine via an imine intermediate.

Caption: Figure 2. Reductive amination mechanism.

Troubleshooting and Expert Insights

-

Low Yield: Incomplete imine formation is a common issue. Ensure the use of anhydrous solvents, as water can hinder the dehydration step. A small amount of a weak acid catalyst (e.g., acetic acid) can be added with the amine to accelerate imine formation, but it must be neutralized by the base during work-up.

-

Product is an Oil/Gummy Solid: This is often due to the presence of water during the salt formation step. Ensure all solvents and glassware are scrupulously dry. Washing the final product with anhydrous diethyl ether is critical. If the product remains oily, it can be redissolved in a minimal amount of isopropanol and reprecipitated with a larger volume of anhydrous ether.

-

Impure Product: The primary impurity is often unreacted ketone. This can be minimized by ensuring a sufficient excess of the reducing agent and allowing adequate reaction time. If significant ketone remains, purification of the freebase by column chromatography (using a solvent system like ethyl acetate/hexanes with 1% triethylamine) prior to salt formation is recommended.

References

-

Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone. [Link]

-

designer-drug.com. Synthesis of p-Methoxyphenylacetone. [Link]

-

Pelkey, E. T. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

YouTube. (2022). How to purify Amine?. [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound?. [Link]

-

Sciencemadness.org. (2021). Forming oxalte salts of amines. [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

-

University of Alberta. Isolation (Recovery) of amines. [Link]

-

YouTube. (2021). Exercise 23.15 - Prepare an Amine via a Reductive Amination. [Link]

-

Advanced ChemBlocks. N-ethyl-1-(4-methoxyphenyl)propan-2-amine. [Link]

Sources

Application Note: A Practical Guide to ¹H and ¹³C NMR Spectral Assignment for Small Molecule Structure Verification

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the structural elucidation of small organic molecules.[1][2][3] For researchers in drug discovery, natural product chemistry, and synthetic chemistry, NMR is the gold standard for verifying molecular structure, assessing purity, and understanding dynamic processes. This application note provides a comprehensive guide to the principles and practical application of one-dimensional (1D) ¹H and ¹³C NMR, along with advanced two-dimensional (2D) techniques, for unambiguous structure verification. Our focus is to blend theoretical understanding with actionable, field-proven protocols to empower scientists to confidently assign NMR spectra to molecular structures.

Section 1: Fundamental Principles of NMR Spectroscopy

A foundational understanding of the principles governing NMR is crucial for accurate data interpretation. NMR spectroscopy leverages the magnetic properties of atomic nuclei, specifically those with a non-zero nuclear spin, such as ¹H and ¹³C.[4] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the frequency at which this occurs (the resonance frequency) is highly sensitive to the local electronic environment of the nucleus.

Key Parameters in ¹H NMR

Proton (¹H) NMR is typically the first experiment performed due to its high sensitivity and the wealth of information it provides.

-

1.1.1 Chemical Shift (δ) : The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield a proton, shifting its signal to a lower chemical shift (upfield). Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton signal defined as 0 ppm.[5][6][7][8][9]

-

1.1.2 Integration : The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. By setting the integral of one signal to a known number of protons, the relative number of protons for all other signals can be determined.[4]

-

1.1.3 Spin-Spin Coupling (J-coupling) : The magnetic field of a proton can influence the magnetic field experienced by neighboring protons, leading to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[10][11][12][13][14] This phenomenon, known as spin-spin coupling or J-coupling, provides valuable information about the connectivity of atoms in a molecule.[10][11][12][13][14] The number of peaks in a multiplet is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[11] The distance between the peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz).[12][13][14]

Key Parameters in ¹³C NMR

Carbon-13 (¹³C) NMR provides information about the carbon framework of a molecule.[3][15]

-

1.2.1 Chemical Shift (δ) : Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. The chemical shift range for ¹³C NMR is much larger than for ¹H NMR (typically 0-220 ppm), which often results in a spectrum with one distinct peak for each unique carbon atom.

-

1.2.2 Proton Decoupling : Due to the low natural abundance of ¹³C (about 1.1%), the probability of two ¹³C atoms being adjacent in a molecule is very low, so ¹³C-¹³C coupling is generally not observed.[15] While ¹³C-¹H coupling does occur, ¹³C NMR spectra are typically acquired with proton decoupling, which irradiates the protons with a broad range of radiofrequencies. This collapses the multiplets into single sharp peaks, simplifying the spectrum and improving the signal-to-noise ratio.[4]

Advanced NMR Techniques for Structure Elucidation

While 1D NMR provides a wealth of information, complex molecules often require more advanced techniques for unambiguous assignment.

-

1.3.1 DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[16][17][18][19] DEPT experiments, such as DEPT-90 and DEPT-135, provide this information by altering the phase of the carbon signals based on the number of attached protons.[17][18][19][20] A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[17][18][20] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[18][20]

-

1.3.2 2D NMR Spectroscopy : 2D NMR experiments provide correlation maps between nuclei, which are invaluable for piecing together the molecular structure.

-

COSY (Correlation Spectroscopy) : A homonuclear 2D experiment that shows correlations between protons that are spin-spin coupled.[21][22][23][24] This is particularly useful for identifying adjacent protons in a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) : A heteronuclear 2D experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[22][23][24]

-

HMBC (Heteronuclear Multiple Bond Correlation) : A heteronuclear 2D experiment that reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations).[22][23][24][25] This is extremely useful for connecting different spin systems and identifying quaternary carbons.

-

Section 2: Experimental Protocols

Acquiring high-quality NMR data is paramount for accurate structural analysis. This section provides detailed protocols for sample preparation and data acquisition.

Sample Preparation

A well-prepared sample is the first step towards a high-quality NMR spectrum.[26][27]

-

2.1.1 Choosing the Right NMR Solvent : The ideal NMR solvent should dissolve the sample, be chemically inert, and have minimal interfering signals.[28][29][30] Deuterated solvents, in which most of the protons have been replaced with deuterium, are used to avoid large solvent signals in the ¹H NMR spectrum.[5][9][26][29][31][32][33][34] The choice of solvent depends on the solubility of the analyte.[26][28][29][30][34] It is good practice to first test the solubility of the sample in the non-deuterated version of the solvent.[28]

| Common Deuterated Solvents | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) |

| Chloroform-d (CDCl₃) | 7.26 | 77.16 |

| Acetone-d₆ | 2.05 | 29.84, 206.26 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |

| Benzene-d₆ | 7.16 | 128.06 |

| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 |

| Water-d₂ (D₂O) | 4.79 | - |

| Data compiled from multiple sources.[35] |

-

2.1.2 Sample Concentration and Filtration : For a typical small molecule (MW < 500 Da), 1-5 mg of the sample is dissolved in 0.6-0.7 mL of deuterated solvent for ¹H NMR.[36] For ¹³C NMR, a higher concentration of 5-30 mg may be necessary.[36] The solution should be free of any particulate matter, which can be removed by filtering through a small plug of cotton or glass wool in a Pasteur pipette.[33]

-

2.1.3 Use of Internal Standards : Tetramethylsilane (TMS) is the most common internal reference standard for ¹H and ¹³C NMR.[5][6][7][8][9] Its 12 equivalent protons give a single, sharp signal that is set to 0 ppm.[5][7] TMS is chemically inert and volatile, making it easy to remove after the experiment.[5][7]

Acquiring High-Quality NMR Spectra

The following are generalized steps for acquiring 1D NMR spectra. Specific parameters will vary depending on the instrument and the sample.

Protocol for 1D ¹H NMR Acquisition:

-

Prepare the sample as described in section 2.1.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp peaks.

-

Set the acquisition parameters :

-

Pulse angle : Typically a 30° or 90° pulse.

-

Acquisition time : Usually 2-4 seconds.

-

Relaxation delay : 1-5 seconds to allow the nuclei to return to equilibrium.

-

Number of scans : For ¹H NMR, 8 to 16 scans are often sufficient for a concentrated sample.

-

-

Acquire the spectrum .

-

Process the data :

-

Apply a Fourier transform.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal.

-

Integrate the signals.

-

Protocol for 1D ¹³C NMR Acquisition:

-

Follow steps 1-4 from the ¹H NMR protocol.

-

Set the acquisition parameters :

-

Pulse angle : Typically a 30° or 45° pulse.

-

Acquisition time : Usually 1-2 seconds.

-

Relaxation delay : 2-5 seconds. A longer delay may be needed for quaternary carbons.

-

Number of scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128, 256, or more) is typically required.

-

-

Acquire the spectrum with proton decoupling.

-

Process the data as described for ¹H NMR.

Section 3: A Step-by-Step Guide to Spectral Assignment and Structure Verification

This section will use the example of Ethyl Cinnamate to illustrate a systematic approach to structure verification using a combination of NMR techniques.[21][37][38]

Hypothetical Structure: Ethyl Cinnamate

Step 1: Initial Analysis of the ¹H NMR Spectrum

-

Count the number of signals : This indicates the number of chemically non-equivalent sets of protons.

-

Analyze the chemical shifts : Use chemical shift tables to make preliminary assignments of proton types (e.g., aromatic, vinylic, aliphatic).

-

Determine the relative number of protons for each signal from the integration.

-

Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons for each signal.

For Ethyl Cinnamate, we would expect to see signals for the ethyl group (a triplet and a quartet) and the cinnamate moiety (aromatic protons and two vinylic protons).

Step 2: Analysis of the ¹³C NMR and DEPT Spectra

-

Count the number of signals in the proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms.

-

Analyze the chemical shifts to identify different types of carbons (e.g., carbonyl, aromatic, vinylic, aliphatic).

-

Use DEPT-135 and DEPT-90 spectra to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).

For Ethyl Cinnamate, we would expect to see a carbonyl carbon, aromatic carbons, vinylic carbons, and the two carbons of the ethyl group.

Step 3: Integrating 2D NMR Data for Unambiguous Assignments

-

COSY : Use the COSY spectrum to confirm proton-proton couplings. For example, the correlation between the triplet and quartet of the ethyl group.

-

HSQC : Correlate each proton signal to its directly attached carbon signal. This allows for the confident assignment of both the proton and the carbon.

-

HMBC : Use the HMBC spectrum to piece together the fragments of the molecule. Look for correlations from protons to carbons that are two or three bonds away. For example, the protons of the ethyl group should show correlations to the carbonyl carbon.

Step 4: Final Structure Confirmation

Combine all the information from the 1D and 2D NMR experiments to build the final structure. Ensure that all observed chemical shifts, integrations, coupling constants, and 2D correlations are consistent with the proposed structure.

Section 4: Visualization of Workflows and Concepts

Workflow for NMR Structure Verification

Caption: A typical workflow for structure verification using NMR spectroscopy.

Spin-Spin Coupling in an Ethyl Group

Caption: Visualization of the n+1 rule for an ethyl group.

Key 2D NMR Correlations for Ethyl Cinnamate

Caption: Key COSY, HSQC, and HMBC correlations for Ethyl Cinnamate.

Section 5: Conclusion

¹H and ¹³C NMR spectroscopy, especially when augmented with 2D techniques, provides an unparalleled level of detail for molecular structure verification. A systematic approach, beginning with high-quality sample preparation and data acquisition, followed by a logical process of spectral interpretation, is key to success. By understanding the fundamental principles and applying the protocols outlined in this guide, researchers can confidently and accurately determine the structure of small molecules, a critical step in all areas of chemical research and development.

Section 6: References

-